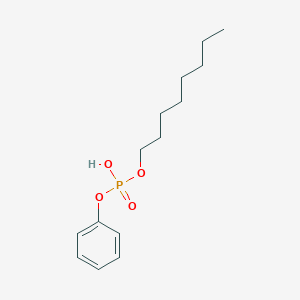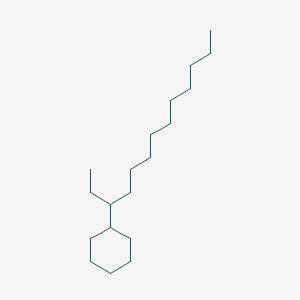
(1-Ethylundecyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylundecyl)cyclohexane is a synthetic compound that belongs to the family of cycloalkanes. It is known for its unique chemical structure, which makes it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of (1-Ethylundecyl)cyclohexane is not fully understood. However, it is believed to act as a non-polar solvent and to interact with the hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation of the biomolecule and affect its function.
Effets Biochimiques Et Physiologiques
(1-Ethylundecyl)cyclohexane has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to affect the metabolism of lipids and carbohydrates. However, more research is needed to fully understand the biological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Ethylundecyl)cyclohexane in lab experiments is its non-polar nature, which allows it to dissolve non-polar compounds. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments. In addition, its high boiling point can make it difficult to handle in some situations.
Orientations Futures
There are several future directions for the study of (1-Ethylundecyl)cyclohexane. One area of research could be the development of new drugs based on its chemical structure. Another area could be the study of its effects on different biomolecules and the development of new analytical techniques for its detection and quantification. Additionally, the use of (1-Ethylundecyl)cyclohexane in nanotechnology and materials science could be explored.
Méthodes De Synthèse
(1-Ethylundecyl)cyclohexane can be synthesized by the reaction of 1-undecene with cyclohexene in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on the reaction conditions. The purity of the product can be improved by using different purification techniques.
Applications De Recherche Scientifique
(1-Ethylundecyl)cyclohexane has been used in various scientific research applications. It is commonly used as a solvent for the extraction and purification of organic compounds. It is also used as a reference compound for the analysis of complex mixtures. In addition, it has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.
Propriétés
Numéro CAS |
13151-88-7 |
|---|---|
Nom du produit |
(1-Ethylundecyl)cyclohexane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tridecan-3-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
YXWVQAFTXZTRSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
SMILES canonique |
CCCCCCCCCCC(CC)C1CCCCC1 |
Synonymes |
(1-Ethylundecyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



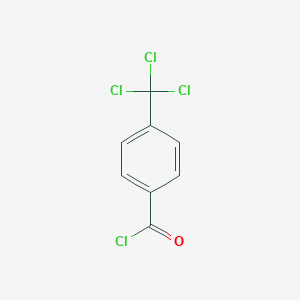
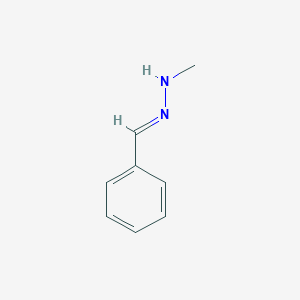
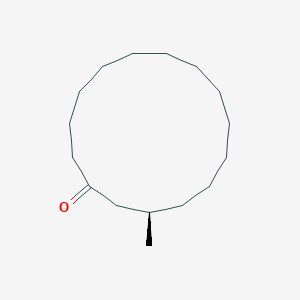
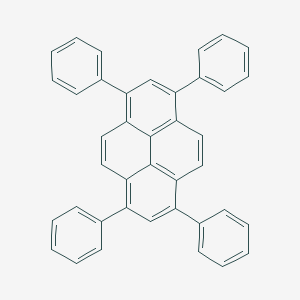
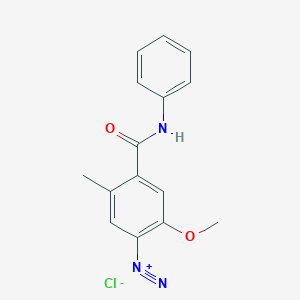
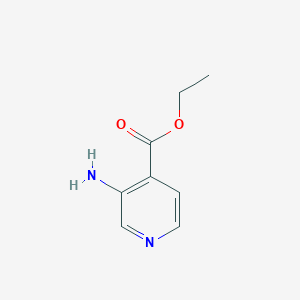
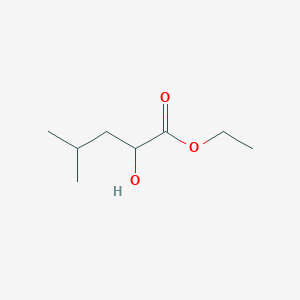
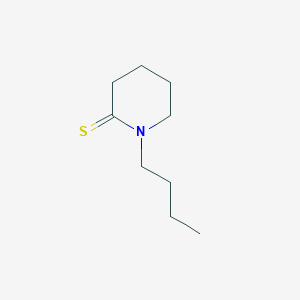
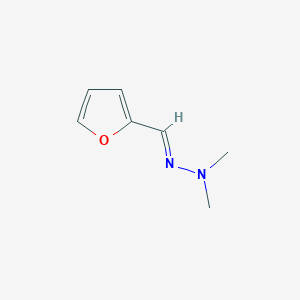
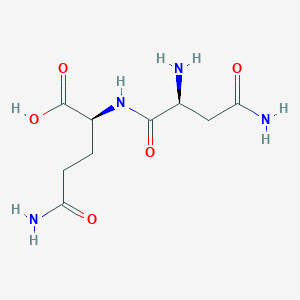
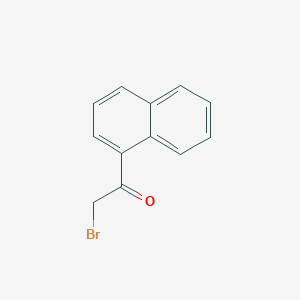
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
